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cat. No.: B1162873
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Content Type: Technical Monograph Subject: 3,5-Dimethoxy-4-propoxyamphetamine
Hydrochloride (3C-P HCI) Primary Reference: Kolaczynska et al., Frontiers in Pharmacology
(2022)

Executive Summary

3C-P hydrochloride is a synthetic psychedelic amphetamine and the

-methyl homolog of the phenethylamine Proscaline.[1] Structurally defined by a 4-propoxy
substituent on the 3,5-dimethoxy-phenyl ring, 3C-P exhibits a distinct pharmacological profile
characterized by potent full agonism at the serotonin 5-HT

receptor.[2]

Unlike its parent compound Mescaline, which possesses low potency and moderate affinity,
3C-P demonstrates significant functional potency (

nM), often exceeding its binding affinity (

) would suggest.[1] This "affinity-efficacy uncoupling™ is a critical feature of 4-alkoxy-substituted
amphetamines, distinguishing them from simple partial agonists. This guide analyzes the
receptor interaction profile, signal transduction pathways, and validation protocols for 3C-P.

Chemical Identity & Physical Properties
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The hydrochloride salt (HCI) is the standard stable form for research applications, improving

solubility in aqueous media compared to the free base.

Property Specification
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-
IUPAC Name ( y-4-propoxyphenyl)prop
amine hydrochloride
C
H
Formula
NO
[2] - HCI
Molar Mass 289.80 g/mol
Appearance White to off-white crystalline solid
N PBS (pH 7.2): ~0.5 mg/mL; DMSO: ~13 mg/mL;
Solubility
Ethanol: ~2 mg/mL
Hygroscopic; store at -20°C, desiccated. Stable
Stability for

2 years.

Pharmacodynamic Profile

The core pharmacological activity of 3C-P is mediated through the 5-HT

receptor.[2][3] The addition of the

-methyl group (converting the phenethylamine backbone to an amphetamine) generally
protects against MAO degradation, while the 4-propoxy chain enhances lipophilicity and

receptor hydrophobic pocket interaction.

Receptor Binding & Functional Potency

The following data synthesizes in vitro profiling from human HEK293 cells transfected with

specific receptor subtypes (Source: Kolaczynska et al., 2022).
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Table 1: Binding Affinity (

) and Functional Potency (

) Profile
Binding Functional Eff (
icac .
Target Affinity ( Potency ( y Interaction
Receptor ) [%] Type
) [nM] ) [nM]
5-HT
1,000 - 2,600 57 94% Full Agonist
(Primary)
S-HT 2,000 - 4,000 110 88% Full Agonist
S-HT > 5,000 N/A N/A Negligible
; Weak Partial
5-HT > 2,000 > 500 Partial ,
Agonist
D
> 10,000 N/A N/A None
(Dopamine)
SERT/DAT/NET > 10,000 N/A N/A No Inhibition

Analysis of Affinity-Efficacy Discrepancy

A critical observation in the 3C-P profile is the discrepancy between its moderate binding
affinity (

M) and its high functional potency (
nM).

e Mechanism: This suggests 3C-P has a high intrinsic efficacy. Once bound, it stabilizes the
active receptor conformation (

) much more effectively than partial agonists (like LSD), triggering robust G

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

coupling even at lower fractional occupancy.

» Selectivity: 3C-P displays a functional selectivity window for 5-HT

over 5-HT
(approx. 2-fold) and negligible interaction with 5-HT

, contrasting with tryptamines (e.g., Psilocybin) which bind promiscuously to 5-HT

Signal Transduction Pathway
Activation of the 5-HT
receptor by 3C-P initiates the canonical G

/11 signaling cascade. This pathway is responsible for the intracellular calcium release
associated with psychedelic activity and the Head Twitch Response (HTR) in rodent models.
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Figure 1: Canonical Gg-mediated signaling pathway activated by 3C-P at the 5-HT2A receptor.
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Experimental Methodologies

To validate the binding profile of 3C-P, researchers must employ self-validating protocols. The
following methodologies distinguish between simple affinity (binding) and functional efficacy
(activity).

Radioligand Binding Assay (Affinity)

Objective: Determine

value by displacing a known radioligand.[4] Standard Ligand: [
H]-Ketanserin (Antagonist) or [

[]-DOI (Agonist). Note: Agonist radioligands often yield high-affinity state (
) values closer to functional potency.

Protocol Workflow:
 Membrane Prep: Harvest HEK293 cells stably expressing human 5-HT

. Homogenize in Tris-HCI buffer (pH 7.4).

e Incubation:
o Prepare 96-well plate.
o Add 50

L radioligand (e.g., [
H]-Ketanserin, 1 nM final).

o Add 50

L 3C-P HCI (concentration range:
to

M).
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o Add 100
L membrane suspension (20
g protein/well).

e Equilibrium: Incubate at 37°C for 60 minutes.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine
(reduces non-specific binding).

o Quantification: Liquid scintillation counting.
e Analysis: Fit data to a one-site competition model to derive

. Calculate

using the Cheng-Prusoff equation:

FLIPR Calcium Flux Assay (Functional Potency)

Objective: Determine

and Efficacy (

) relative to Serotonin (5-HT). Why this is critical: Binding assays do not distinguish agonists
from antagonists. Calcium flux confirms the agonist nature of 3C-P.

Protocol Workflow:
e Seeding: Plate 5-HT

-HEK?293 cells in poly-D-lysine coated black-wall 96-well plates (50k cells/well). Incubate
overnight.

o Dye Loading: Aspirate media. Load cells with Calcium-4 assay kit dye (fluorescent Ca

indicator) in HBSS buffer + 2.5 mM Probenecid (prevents dye efflux). Incubate 1 hr at 37°C.

o Baseline: Measure baseline fluorescence (excitation 485 nm, emission 525 nm) for 10
seconds.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Injection: Inject 3C-P HCI dilutions automatically.
» Measurement: Monitor fluorescence increase for 180 seconds.
o Data Normalization:
o Calculate
(Peak fluorescence minus baseline).
o Normalize to 5-HT response (10
M 5-HT = 100% Efficacy).

o Plot dose-response curve to determine

Structure-Activity Relationship (SAR) Logic

The potency of 3C-P is best understood through comparative SAR. The 4-position substituent
Is the primary driver of 5-HT

affinity in this class.
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Figure 2: Structure-Activity Relationship leading to the optimized potency of 3C-P.

Key Insight: The 4-propoxy group of 3C-P extends into a specific hydrophobic pocket of the 5-
HT
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receptor (likely interacting with residues in transmembrane helix 5 or 6), which stabilizes the
active receptor state more effectively than the smaller methoxy group of TMA or Mescaline.

Safety & Handling

Warning: 3C-P is a potent psychoactive substance.
e Handling: Use a fume hood and nitrile gloves. Avoid aerosolization of the HCI salt.

e Solvent Choice: For in vitro assays, dissolve 3C-P HCI in DMSO to create a stock solution
(e.g., 10 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% to
avoid cytotoxicity.

o Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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